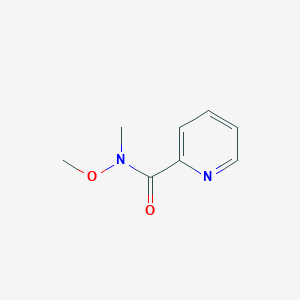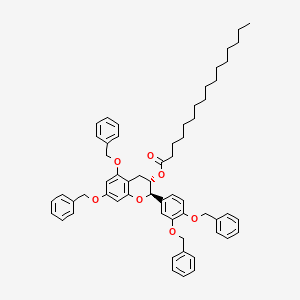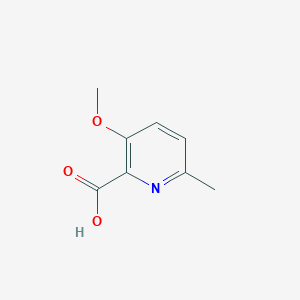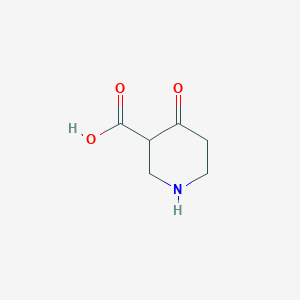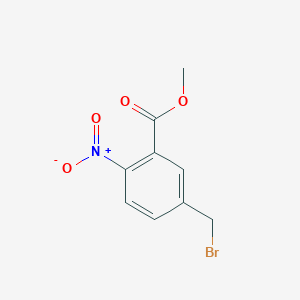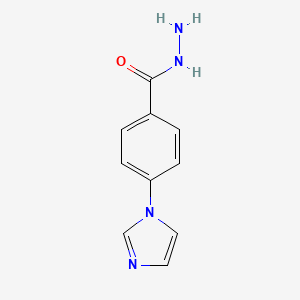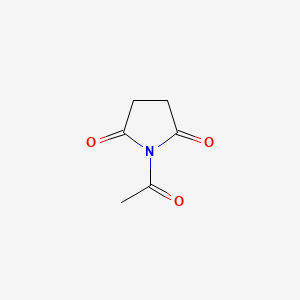
N-acetylsuccinimide
Übersicht
Beschreibung
N-acetylsuccinimide (NAS) is a derivative of succinic acid, an important intermediate in the Krebs cycle. It is a colorless solid with a melting point of about 130 °C and is soluble in water, alcohols, and organic solvents. NAS has a wide range of applications in organic synthesis, and is used as a reagent in the synthesis of various compounds, including amino acids and peptides. NAS is also used as a starting material for the synthesis of various drugs and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Application in Protein Acylation
- Scientific Field: Biochemistry
- Summary of Application: N-acylsuccinimides, including N-acetylsuccinimide, are used as reagents for the selective acylation of reactive side chains in proteins . This is particularly useful for studying protein structure and modifying lysine side chains .
- Methods of Application: A detailed study of the reaction of N-acetylsuccinimide with ribonuclease and bovine serum albumin showed that acetylation occurred in the pH range 3 to 8 .
- Results or Outcomes: The study demonstrated the suitability of N-acylsuccinimides as reagents for the selective acylation of reactive side chains in proteins .
Application in Synthesis of Succinimides
- Scientific Field: Organic Chemistry
- Summary of Application: N-acetylsuccinimide is used in the synthesis of succinimides, which are molecules having value as human medicinal chemistry candidates .
- Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
- Results or Outcomes: The reaction affords substituted succinimides .
Application in Biological Activity
- Scientific Field: Pharmacology
- Summary of Application: Substituted succinimides, synthesized using N-acetylsuccinimide, have been found to possess a diversity of biological activities . These include acting as a nervous system depressant, analgesic, antitumor agent, cytostatic agent, anorectic agent, convulsant, hypotensive agent, antispasmodic agent, antibacterial agent, and antifungal agent .
- Methods of Application: The synthesis of substituted succinimides involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
- Results or Outcomes: The reaction affords substituted succinimides which have shown a wide range of biological activities .
Application in Synthesis of Chalcones
- Scientific Field: Organic Chemistry
- Summary of Application: N-acetylsuccinimide is used in the synthesis of succinimidyl chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
- Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
- Results or Outcomes: The reaction affords substituted succinimides which are then used to synthesize succinimidyl chalcones .
Application in Synthesis of Allylation Compounds
- Scientific Field: Organic Chemistry
- Summary of Application: N-acetylsuccinimide is used in the synthesis of allylation compounds . Allylation is a chemical reaction in which an allyl group is added to a substrate .
- Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
- Results or Outcomes: The reaction affords substituted succinimides which are then used to synthesize allylation compounds .
Eigenschaften
IUPAC Name |
1-acetylpyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLBOBPOIZROJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40466429 | |
| Record name | N-acetylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylsuccinimide | |
CAS RN |
3027-06-3 | |
| Record name | N-acetylsuccinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40466429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




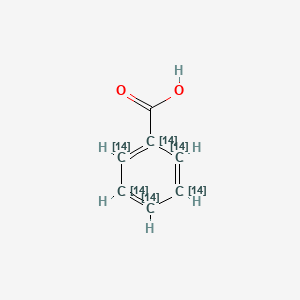
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
